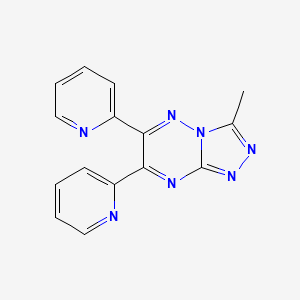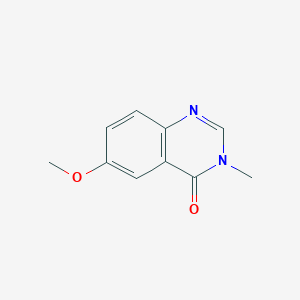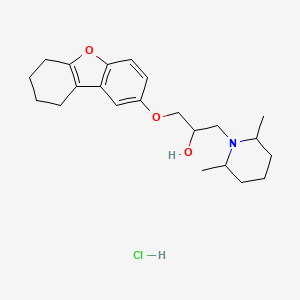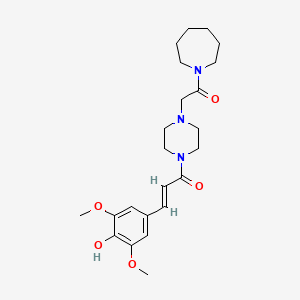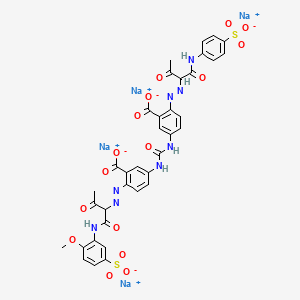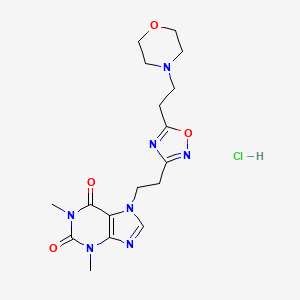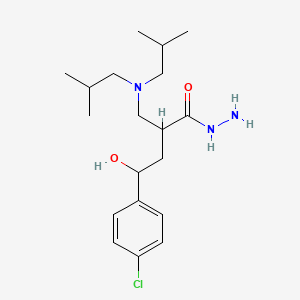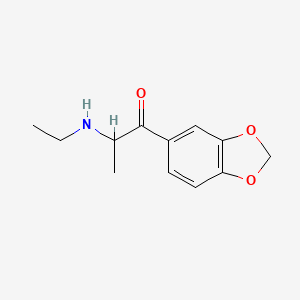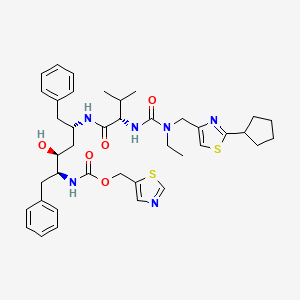
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R,4R,6R,9R))- は、チアゾール、ヒドロキシル、エステルなどの複数の官能基を含む独特の構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、チアゾール環の調製から始まり、続いてシクロペンチル基の導入が行われます。その後のステップには、テトラアザテトラデカン酸骨格の形成と、ヒドロキシル基とエステル基の組み込みが含まれます。最終生成物は、再結晶化またはクロマトグラフィーなどの精製技術によって得られます。
工業生産方法
工業的な設定では、この化合物の生産は、ラボの合成方法のスケールアップを伴います。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限にするために、反応条件を最適化することが含まれます。連続フロー反応器や自動合成プラットフォームなどの技術を使用して、効率と再現性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the cyclopentyl group. Subsequent steps involve the formation of the tetraazatetradecanoic acid backbone and the incorporation of the hydroxyl and ester groups. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: エステル基は、アルコールに還元することができます。
置換: チアゾール環は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生成する一方、エステル基の還元はアルコールを生成します。
科学研究アプリケーション
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester には、いくつかの科学研究アプリケーションがあります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: その独特の構造的特徴により、さまざまな病気の治療における治療の可能性が探られています。
工業: 安定性や反応性などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
作用機序
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、酵素活性の阻害、シグナル伝達経路の調節、または核酸との相互作用が含まれます。
類似の化合物との比較
類似の化合物
2,7,10,12-Tetraazatetradecanoic acid 誘導体: 類似のテトラアザテトラデカン酸骨格を持つが、置換基が異なる化合物。
チアゾール含有化合物: チアゾール環を含むが、他の構造的特徴が異なる分子。
ヒドロキシルおよびエステル含有化合物: ヒドロキシル基とエステル基を持つが、全体的な構造が異なる化合物。
独自性
2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester を際立たせているのは、単一の分子に複数の官能基を組み合わせています。この独特の構造により、幅広い化学反応に参加し、さまざまな生物学的標的と相互作用することができるため、研究と工業用アプリケーションに汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar tetraazatetradecanoic acid backbones but different substituents.
Thiazole-containing compounds: Molecules that include the thiazole ring but differ in other structural features.
Hydroxy and ester-containing compounds: Compounds with hydroxyl and ester groups but different overall structures.
Uniqueness
What sets 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
165315-33-3 |
|---|---|
分子式 |
C40H52N6O5S2 |
分子量 |
761.0 g/mol |
IUPAC名 |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-cyclopentyl-1,3-thiazol-4-yl)methyl-ethylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C40H52N6O5S2/c1-4-46(23-32-25-52-38(43-32)30-17-11-12-18-30)39(49)45-36(27(2)3)37(48)42-31(19-28-13-7-5-8-14-28)21-35(47)34(20-29-15-9-6-10-16-29)44-40(50)51-24-33-22-41-26-53-33/h5-10,13-16,22,25-27,30-31,34-36,47H,4,11-12,17-21,23-24H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,34-,35-,36-/m0/s1 |
InChIキー |
FQUCVUSATYMWLJ-SNZVYYTPSA-N |
異性体SMILES |
CCN(CC1=CSC(=N1)C2CCCC2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O |
正規SMILES |
CCN(CC1=CSC(=N1)C2CCCC2)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



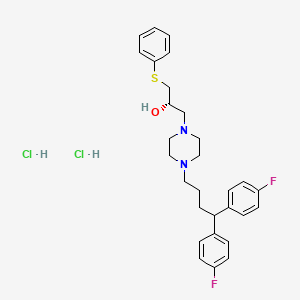
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
